molecular formula C9H11F2N B6151840 5-(1,1-difluoroethyl)-2-methylaniline CAS No. 1780731-46-5

5-(1,1-difluoroethyl)-2-methylaniline

Cat. No.: B6151840
CAS No.: 1780731-46-5
M. Wt: 171.19 g/mol
InChI Key: PBZKASLVLMSUCQ-UHFFFAOYSA-N
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Description

5-(1,1-difluoroethyl)-2-methylaniline is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95.
BenchChem offers high-quality 5-(1,1-difluoroethyl)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,1-difluoroethyl)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1780731-46-5

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-2-methylaniline

InChI

InChI=1S/C9H11F2N/c1-6-3-4-7(5-8(6)12)9(2,10)11/h3-5H,12H2,1-2H3

InChI Key

PBZKASLVLMSUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(F)F)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectral Characterization of 5-(1,1-difluoroethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral analysis of 5-(1,1-difluoroethyl)-2-methylaniline , a critical fluorinated intermediate often associated with the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and advanced pharmaceutical scaffolds.

This guide synthesizes theoretical principles with analogue-derived empirical data to provide a robust reference for identification and quality control.

CAS Registry Number: 1780731-46-5 (Generic/Isomer specific variants may apply) Molecular Formula:


Molecular Weight:  171.19  g/mol 

Executive Summary & Structural Logic

This compound represents a "push-pull" aromatic system. The amino group (-NH₂) at position 1 acts as a strong electron donor (resonance), while the 1,1-difluoroethyl group (-CF₂CH₃) at position 5 acts as an electron-withdrawing group (inductive). The methyl group at position 2 provides steric bulk and weak electron donation.

  • Key Diagnostic Feature: The gem-difluoro moiety (

    
    ) introduces unique splitting patterns in both 
    
    
    
    and
    
    
    NMR, most notably the triplet signal for the ethyl methyl group due to
    
    
    coupling.

Nuclear Magnetic Resonance (NMR) Profiling[1][2][3][4][5]

The following data represents expert-derived predicted shifts based on substituent additivity rules (Curphy-Morrison) and empirical data from analogous gem-difluoroethyl arenes.

A. Proton NMR ( NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz[1][2][3][4][5]
Position/GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (C3) 7.10 – 7.15Doublet (d)1H

Ortho to -CH₃; least shielded aromatic proton.
Ar-H (C6) 6.85 – 6.95Singlet (br s) or d1H

(small)
Ortho to -NH₂ (shielding) but ortho to -CF₂ (deshielding).
Ar-H (C4) 6.75 – 6.85Doublet of Doublets (dd)1H

,

Para to -NH₂ (strong shielding).
-NH₂ 3.60 – 4.00Broad Singlet (br s)2HN/AExchangeable; shift varies with concentration/water.
Ar-CH₃ 2.15 – 2.20Singlet (s)3HN/ACharacteristic aryl methyl.
CF₂-CH₃ 1.85 – 1.95 Triplet (t) 3H

Diagnostic Peak. Coupled to two equivalent ¹⁹F nuclei.

Analyst Note: The triplet at ~1.9 ppm is the "fingerprint" of the 1,1-difluoroethyl group. If this appears as a singlet, the fluorination has failed (likely the ketone precursor).

B. Carbon-13 NMR ( NMR)

Solvent:


 | Decoupling:  Proton-decoupled
Carbon TypeShift (

, ppm)
Splitting Pattern (

)
Structural Context
C-NH₂ (C1) 144.0 – 146.0Singlet (s)Ipso-carbon attached to amine.
C-CF₂ (C5) 135.0 – 138.0Triplet (

Hz)
Aromatic carbon bearing the CF₂ group.
CF₂ (Aliphatic) 118.0 – 122.0 Triplet (

Hz)
Gem-difluoro carbon. Very large coupling constant.
Ar-C (C3, C4, C6) 110.0 – 130.0Multiplets (weak coupling)Aromatic signals.
CF₂-CH₃ 24.0 – 26.0Triplet (

Hz)
Methyl carbon coupled to gem-fluorines.
Ar-CH₃ 17.0 – 18.0Singlet (s)Ring methyl.
C. Fluorine-19 NMR ( NMR)

Standard:


 (0 ppm) or 

(-164.9 ppm)
  • Shift:

    
     -85.0 to -95.0 ppm
    
  • Multiplicity: Quartet (q)

  • Coupling:

    
     Hz (Coupling to the adjacent methyl protons).
    
  • Interpretation: A clean quartet confirms the integrity of the

    
     unit. Asymmetry or complex multiplets suggest chirality (not applicable here) or degradation.
    

Mass Spectrometry (MS) Fingerprint

Ionization Mode: Electron Impact (EI, 70 eV) The fragmentation pattern is dominated by the stability of the aromatic ring and the elimination of small stable fluorinated molecules.

Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 171 [C9H11F2N]+ Frag_HF Loss of HF m/z 151 [C9H10FN]+ M_Ion->Frag_HF - HF (20 u) Common in fluoroalkanes Frag_Me Loss of Methyl (Ar-CH3) m/z 156 [C8H8F2N]+ M_Ion->Frag_Me - CH3 (15 u) Minor pathway Frag_CF2Me Loss of CF2CH3 m/z 106 [C7H8N]+ (Toluidine ion) M_Ion->Frag_CF2Me - CF2CH3 (65 u) Benzylic cleavage Frag_H2CN Ring Expansion/HCN Loss m/z ~77-79 Frag_HF->Frag_H2CN Further degradation

Figure 1: Predicted EI-MS fragmentation pathway for 5-(1,1-difluoroethyl)-2-methylaniline.

Key Diagnostic Ions:

  • m/z 171 (

    
    ):  Parent peak, typically of moderate intensity for anilines.
    
  • m/z 151 (

    
    ):  Loss of hydrogen fluoride (HF). This is highly characteristic of alkyl fluorides.
    
  • m/z 106 (

    
    ):  Loss of the entire difluoroethyl side chain, leaving the stabilized toluidine cation.
    

Infrared Spectroscopy (IR)[8][9]

Sampling Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
IntensityAssignment
3350 – 3450 Medium, DoubletN-H Stretching (Primary amine). Two bands (symmetric/asymmetric).
2950 – 2980 WeakC-H Stretching (Aliphatic methyls).
1620 StrongN-H Bending (Scissoring).
1500 – 1600 Medium-StrongC=C Aromatic Ring breathing modes.
1150 – 1250 Very StrongC-F Stretching . Broad, intense bands characteristic of gem-difluoro groups.
800 – 850 MediumC-H Out-of-Plane (OOP) . Diagnostic for 1,2,5-trisubstituted benzene.

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation

To ensure high-resolution spectra without line broadening:

  • Solvent: Use

    
     (99.8% D) neutralized with 
    
    
    
    to prevent acid-catalyzed degradation of the amine.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the isolated methyl protons.
    • For

      
      , acquire 
      
      
      
      scans due to the splitting of signal intensity by Fluorine coupling.
Protocol B: GC-MS Analysis
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Gradient: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Note: The amine may tail on non-deactivated liners. Use a base-deactivated wool liner.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Anilines. National Institute of Standards and Technology. Available at: [Link]

  • Karuo, Y., et al. (2021). "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane." Beilstein Journal of Organic Chemistry, 17, 89–96.[6] (Source for gem-difluoroethyl NMR coupling constants). Available at: [Link]

  • Hu, M., et al. (2016). "Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt." Journal of Organic Chemistry. (Reference for ¹⁹F NMR shifts of Ar-CF₂-CH₃ moieties).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for substituent additivity rules).

Sources

A Methodical Approach to IUPAC Nomenclature: A Case Study of 5-(1,1-difluoroethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise and unambiguous naming of chemical structures is a cornerstone of scientific communication, particularly within the fields of chemical research and pharmaceutical development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework to ensure that any given chemical structure corresponds to a single, globally understood name. This guide provides an in-depth, step-by-step deconstruction of the IUPAC nomenclature for the compound 5-(1,1-difluoroethyl)-2-methylaniline, a substituted aromatic amine. By dissecting the logic behind parent structure identification, locant assignment, and substituent prioritization, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to solidify their understanding of systematic organic nomenclature.

Foundational Principles of Systematic Nomenclature

The IUPAC system is designed to be logical and hierarchical.[1] The goal is to give each structure a unique name and to ensure each name corresponds to a single structure.[1] This is achieved by identifying a parent or principal structural feature, naming the attached functional groups and substituents, and using numerical locants to define their precise positions.[2] For complex molecules with multiple functional groups, a defined order of priority determines which group defines the parent name and corresponding suffix.[3][4][5]

Step-by-Step Derivation for 5-(1,1-difluoroethyl)-2-methylaniline

The nomenclature of this compound is derived through a systematic, four-step process.

Step 2.1: Identification of the Principal Functional Group and Parent Structure

The first step is to identify all functional groups present in the molecule and determine which has the highest priority according to IUPAC rules.[3][6] The subject molecule contains an amino group (-NH₂) attached to a benzene ring, making it an amine. It also features alkyl (-CH₃) and haloalkyl (-CF₂CH₃) groups.

According to the established priority of functional groups, the amine group takes precedence over alkyl and halide substituents.[4][7] When an amino group is directly attached to a benzene ring, IUPAC retains the common name aniline as the preferred parent name.[8][9][10] Therefore, aniline is the foundational name for this structure.

ComponentNameRationale for Selection
Parent Structure AnilineThe structure is a benzene ring with a primary amine (-NH₂), for which IUPAC retains the name aniline.[8][9][10]
Principal Group Amine (-NH₂)The amine group has higher nomenclature priority than the alkyl and fluoroalkyl substituents.[4][7]
Step 2.2: Numbering the Parent Structure (Locant Assignment)

By definition, the carbon atom bonded to the principal functional group (the amino group) is assigned locant 1 (C1) .[8] The ring is then numbered to assign the lowest possible locants to the remaining substituents.

Two potential numbering schemes exist:

  • Clockwise: The methyl group is at C2 and the difluoroethyl group is at C5. This yields the locant set (2, 5).

  • Counter-clockwise: The difluoroethyl group is at C5 and the methyl group is at C6. This yields the locant set (5, 6).

To decide between these, we apply the "lowest locant" rule. Comparing the sets term by term, the first point of difference is the first number (2 vs. 5). Since 2 is lower than 5, the clockwise numbering scheme resulting in the (2, 5) locant set is correct.

Step 2.3: Naming and Prioritizing the Substituents

With the numbering established, we can now name the substituents attached to the aniline ring.

  • At position 2: A -CH₃ group, which is named methyl .

  • At position 5: A -CF₂CH₃ group. This is a complex substituent.[11] It is named by treating the substituent itself as a small chain, starting from the point of attachment to the parent ring.

    • It is a two-carbon chain, so the base name is ethyl .

    • There are two fluorine atoms on the first carbon of this ethyl chain (the one attached to the aniline ring).

    • Therefore, the full name for this substituent is (1,1-difluoroethyl) . Parentheses are used to enclose the name of a complex substituent to avoid ambiguity.

The final step before assembly is to place the substituents in alphabetical order. IUPAC rules state that for alphabetization, multiplicative prefixes like "di-", "tri-", etc., are ignored for simple substituents, but are considered for complex substituents where they are part of the name itself. In this case, we compare "difluoroethyl" and "methyl".

  • d ifluoroethyl

  • m ethyl

"D" comes before "m" alphabetically. Thus, the order of substituents in the final name will be (1,1-difluoroethyl) followed by methyl.

Step 2.4: Final Assembly of the Systematic Name

Combining the components in the correct order (substituents in alphabetical order followed by the parent name) gives the full, unambiguous IUPAC name:

5-(1,1-difluoroethyl)-2-methylaniline

Structural Visualization and Summary

A clear visual representation is essential for understanding the relationship between the chemical structure and its derived name.

Caption: Fig. 1: Annotated Structure of 5-(1,1-difluoroethyl)-2-methylaniline

Conclusion

The systematic name 5-(1,1-difluoroethyl)-2-methylaniline is derived from a logical application of the foundational rules of IUPAC nomenclature. The process requires the correct identification of the principal functional group to establish the parent name (aniline), the application of the lowest locant rule to number the aromatic ring, and the proper naming and alphabetization of simple (methyl) and complex (1,1-difluoroethyl) substituents. This methodical approach ensures the creation of an unambiguous name that is universally understood in the scientific community, underscoring the power and necessity of a standardized chemical language.

References

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

  • IIT NEET JEE Chemistry. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order. Available from: [Link]

  • Quora. (2024, March 6). What is the order of priority for organic functional groups?. Available from: [Link]

  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Available from: [Link]

  • ACD/Labs. IUPAC Blue Book | Nomenclature for Organic Chemistry. Available from: [Link]

  • Vedantu. Functional Groups in Organic Chemistry: Types & Examples. Available from: [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Naming Substituted Aromatic Compounds (12.1.3). Available from: [Link]

  • IUPAC. (2022, April 6). IUPAC Blue Book - updated release. Available from: [Link]

  • IUPAC. Blue Book. Available from: [Link]

  • Chemistry Steps. (2025, July 29). Naming Complex Substituents. Available from: [Link]

  • IUPAC. (2024, January 10). IUPAC Blue Book - updated release. Available from: [Link]

  • University of Calgary. Complex alkyl substituents. Available from: [Link]

  • OpenStax. (2023, September 20). 24.1 Naming Amines. In Organic Chemistry. Available from: [Link]

  • Moss, G. P. (Ed.). (2023, December 6). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London. Available from: [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Available from: [Link]

  • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • University of Illinois Springfield. Short Summary of IUPAC Nomenclature of Organic Compounds. Available from: [Link]

  • Chemistry Stack Exchange. (2014, June 4). Nomenclature with Complex Substituents. Available from: [Link]

  • University of Wisconsin-Platteville. How to name organic compounds using the IUPAC rules. Available from: [Link]

Sources

Thermal Stability and Decomposition of 5-(1,1-difluoroethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability profile and decomposition mechanisms of 5-(1,1-difluoroethyl)-2-methylaniline , a specialized fluorinated building block used in pharmaceutical and agrochemical synthesis.

An In-Depth Technical Guide for Process Safety & Development

Executive Summary & Compound Profile

5-(1,1-difluoroethyl)-2-methylaniline (CAS: 1780731-46-5) is a bioisostere-enabling intermediate. The 1,1-difluoroethyl motif (


) acts as a lipophilic, metabolically stable replacement for carbonyl or sulfonyl groups. However, its thermal behavior is dominated by the potential for dehydrofluorination  (HF elimination) at elevated temperatures, a critical safety parameter during scale-up.
Property Data / Prediction
Molecular Formula

Molecular Weight 171.19 g/mol
Physical State Solid (low melting) or viscous liquid (depending on purity)
Predicted Boiling Point ~220–230°C (at 760 mmHg)
Onset of Decomposition (

)
>240°C (Thermal); >100°C (Acid-Catalyzed)
Primary Hazard Evolution of Hydrogen Fluoride (HF) gas; Polymerization.

Thermal Decomposition Mechanisms

Understanding the specific decomposition pathways is vital for designing safe reaction parameters. The degradation of this compound follows a three-stage hierarchy :

Stage 1: Dehydrofluorination (The Primary Threat)

The most energetically favorable pathway is the


-elimination of Hydrogen Fluoride (HF) from the 1,1-difluoroethyl group. Unlike trifluoromethyl groups (

), which are chemically inert, the 1,1-difluoroethyl group contains

-hydrogens on the adjacent methyl group.
  • Mechanism: Under high thermal stress (>250°C) or Lewis Acid catalysis, one fluorine atom abstracts a proton from the terminal methyl group.

  • Product: 5-(1-fluorovinyl)-2-methylaniline (a styrene analog).

  • Safety Implication: Generation of corrosive HF gas requires Hastelloy or Monel reactors; glass-lined vessels may suffer etching.

Stage 2: Vinyl Polymerization

The product of Stage 1 is a fluoro-styrene derivative. Vinyl fluorides are prone to radical polymerization.

  • Trigger: Presence of radical initiators (e.g., peroxides, air) or high heat.

  • Result: Exothermic formation of insoluble fluoropolymers (fouling hazard).

Stage 3: Aniline Oxidation

Standard oxidative degradation of the primary amine function occurs in the presence of air, leading to N-oxides and azo-dimers (colored impurities).

Pathway Visualization

DecompositionPathways Start 5-(1,1-difluoroethyl)-2-methylaniline (Stable Precursor) Transition Transition State (HF Elimination) Start->Transition >240°C or Lewis Acid Oxidation Azo/N-Oxide Impurities (Color Change) Start->Oxidation O2 / Air Product1 5-(1-fluorovinyl)-2-methylaniline (Reactive Intermediate) Transition->Product1 HF Hydrogen Fluoride (HF) (Corrosive Gas) Transition->HF Polymer Fluorinated Polymer (Exothermic Fouling) Product1->Polymer Radical/Heat

Caption: Thermal degradation cascade showing HF elimination as the critical gateway event leading to polymerization.

Experimental Assessment Protocols

Do not rely solely on literature values. Every new batch or process change requires validation using the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine the "Point of No Return" (


) and energy release (

).
  • Sample Prep: Weigh 2–5 mg of sample into a gold-plated high-pressure crucible (to contain HF and prevent catalytic decomposition by ceramic/aluminum pans).

  • Method: Ramp from 30°C to 400°C at 5°C/min under

    
     flow (50 mL/min).
    
  • Analysis:

    • Look for an endotherm (melting) followed by an exotherm (decomposition).

    • Critical Limit: If an exotherm is detected <200°C, the batch contains impurities (likely metal salts) catalyzing the breakdown.

Protocol B: Accelerated Rate Calorimetry (ARC)

Purpose: Simulate "Heat-Wait-Search" conditions for bulk storage safety.

  • Setup: Load 1–2 g of sample into a spherical titanium bomb (resistant to HF).

  • Step: Heat in 5°C increments, waiting 15 minutes for thermal equilibrium.

  • Detection threshold: 0.02°C/min self-heating rate.

  • Output: Calculate

    
     (Time to maximum rate = 24 hours). Never store bulk material above 
    
    
    
    .
Protocol C: Acid Sensitivity Test (NMR Monitoring)

Purpose: Verify stability in acidic reaction media.

  • Dissolve: 20 mg sample in

    
    .
    
  • Spike: Add 1 eq. of Trifluoroacetic Acid (TFA) or HCl.

  • Monitor: Run

    
    -NMR at 
    
    
    
    at 50°C.
  • Signal Watch:

    • Stable: Doublet/quartet at ~ -85 to -100 ppm (difluoroethyl).

    • Decomposition: Appearance of vinyl fluorine signals (complex multiplets shifted downfield).

Handling, Storage, and Mitigation

Based on the decomposition profile, the following "Rules of Engagement" apply to this compound.

Storage Requirements
  • Temperature: Store at 2–8°C . While chemically stable at Room Temperature (RT), cold storage inhibits slow oxidative coloring.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: HDPE or Teflon (PFA/FEP) bottles. Avoid borosilicate glass for long-term storage if trace acid is present (etching risk).

Process Safety (Scale-Up)
  • Reactor Material: For reactions >100°C, use Hastelloy C-276 or Monel . Glass-lined steel is acceptable only if the pH is strictly neutral/basic.

  • Quench Protocol: If a thermal runaway is detected (unexplained temp rise):

    • Crash Cool: Apply maximum jacket cooling.

    • Dilute: Dump reaction into a pre-cooled reservoir of Toluene or IPA (heat sink).

    • Do NOT vent to atmosphere: HF gas must be scrubbed through a KOH/Caustic scrubber.

Workflow: Stability Testing Decision Tree

StabilityWorkflow Sample Incoming Batch 5-(1,1-difluoroethyl)-2-methylaniline DSC Run DSC (Gold Pan, 5°C/min) Sample->DSC Decision1 Exotherm < 200°C? DSC->Decision1 Reject REJECT BATCH (Catalytic Impurities Present) Decision1->Reject Yes Pass1 Pass: T_onset > 240°C Decision1->Pass1 No AcidTest Acid Sensitivity Test (19F-NMR + Acid Spike) Pass1->AcidTest Decision2 Vinyl F Signals? AcidTest->Decision2 Restrict RESTRICTED USE (No Acidic Conditions) Decision2->Restrict Yes Approve APPROVED General Use Decision2->Approve No

Caption: QA/QC workflow to validate batch stability before introduction into manufacturing.

References

  • Tschuikow-Roux, E., Quiring, W. J., & Simmie, J. M. (1970). Kinetics of the thermal decomposition of 1,1-difluoroethane in shock waves. A consecutive first-order reaction. Journal of Physical Chemistry.[1][2]

  • Matsugi, A., & Shiina, H. (2014).[1] Thermal decomposition of 1,1,1-trifluoroethane revisited. Journal of Physical Chemistry A.

  • Han, W., et al. (2015). Preparation of fluorinated Cr2O3 hexagonal prism and catalytic performance for the dehydrofluorination of 1,1-difluoroethane.[3] Journal of Nanoparticle Research.[3]

  • NIST Chemistry WebBook. 5-Fluoro-2-methylaniline (Analogous Structure Data). National Institute of Standards and Technology.[4]

  • Beilstein Journals. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: Navigating the Cross-Coupling Reactivity of 5-(1,1-difluoroethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the gem-Difluoroethyl Motif

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2][3] The gem-difluoroalkyl group, in particular, is of growing interest as a bioisostere for carbonyls, sulfonyls, or hydroxyl groups, capable of modulating lipophilicity, metabolic stability, and binding affinity.[1] 5-(1,1-difluoroethyl)-2-methylaniline emerges as a critical building block, offering a synthetically accessible scaffold for introducing this valuable motif.

This guide provides a detailed exploration of the reactivity of 5-(1,1-difluoroethyl)-2-methylaniline in key palladium- and nickel-catalyzed cross-coupling reactions. Understanding its behavior is crucial, as the molecule's electronic landscape is uniquely influenced by two opposing substituents: the electron-donating methyl group at the ortho-position and the strongly electron-withdrawing 1,1-difluoroethyl group at the meta-position relative to the amine. This electronic tug-of-war significantly reduces the nucleophilicity of the aniline nitrogen, presenting distinct challenges and opportunities in C-N and C-C bond formation.[4][5][6]

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[7][8] For an electron-deficient substrate like 5-(1,1-difluoroethyl)-2-methylaniline, the reaction is feasible but requires careful selection of catalyst, ligand, and base to overcome the amine's lower nucleophilicity. The turnover-limiting step is often the reductive elimination from the palladium center, which is facilitated by bulky, electron-rich phosphine ligands.[9][10]

Mechanistic Rationale

The catalytic cycle proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[7][11] For electron-deficient anilines, the deprotonation and reductive elimination steps can be sluggish, necessitating optimized reaction conditions.[6]

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex L_n(Ar)Pd(II)-X ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord Ar'-NH₂ pd_amine_complex [L_n(Ar)Pd(II)(H₂NAr')]+ X⁻ amine_coord->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido L_n(Ar)Pd(II)-NHAr' deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Ar-NH-Ar'

Figure 1. Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: N-Arylation with an Aryl Bromide

This protocol describes a general procedure for the coupling of 5-(1,1-difluoroethyl)-2-methylaniline with a representative aryl bromide.

Materials:

  • 5-(1,1-difluoroethyl)-2-methylaniline

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • Bulky biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 equivalents).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent), followed by 5-(1,1-difluoroethyl)-2-methylaniline (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Citation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃, G3/G4 PrecatalystsReadily available and effective precursors for the active Pd(0) species.[12]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that accelerate the reductive elimination step, which is crucial for electron-deficient amines.[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the coordinated aniline.
Solvent Toluene, DioxaneAprotic solvents with appropriate boiling points that effectively solubilize the reagents and catalyst complex.
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion due to the substrate's reduced reactivity.[6]

C-C Bond Formation: A Two-Step Strategy

Direct C-H activation of the aniline ring for C-C coupling is challenging and often lacks regioselectivity. A more robust and predictable strategy involves a two-step sequence:

  • Functionalization: Convert the aniline's amino group into a more suitable functional group for cross-coupling, such as a halide (Br, I) or a triflate (OTf), via well-established methods like the Sandmeyer reaction.

  • Cross-Coupling: Employ the resulting aryl halide or triflate in standard C-C bond-forming reactions like Suzuki-Miyaura, Sonogashira, or Negishi coupling.

General_Workflow start 5-(1,1-difluoroethyl) -2-methylaniline sandmeyer Diazotization / Sandmeyer Reaction start->sandmeyer halide Aryl Halide / Triflate Intermediate sandmeyer->halide coupling Pd-Catalyzed Cross-Coupling halide->coupling [Suzuki, Sonogashira, Negishi, etc.] product Final C-C Coupled Product coupling->product

Figure 2. Two-step workflow for C-C bond formation.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[13][14]

Mechanism: The cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate species (activated by a base), and reductive elimination to form the C-C bond.[15][16]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex L₂(Ar)Pd(II)-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OR)₂ + Base pd_r_complex L₂(Ar)Pd(II)-R' transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Ar-R'

Figure 3. Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol:

  • Setup: In a reaction vessel, combine the aryl halide derived from the parent aniline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (Pd(OAc)₂) and a ligand.

  • Inert Atmosphere: De-gas the vessel by evacuating and backfilling with an inert gas.

  • Solvent: Add a solvent mixture, typically an organic solvent like dioxane, toluene, or DMF, with water.

  • Reaction: Heat the mixture with stirring at 80-100 °C for 2-12 hours until completion is confirmed by a suitable analytical method.

  • Workup & Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, concentrate, and purify by chromatography or recrystallization.

ParameterRecommended ConditionRationale / Citation
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosTetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst. Modern ligand systems can improve yields and substrate scope.[15]
Boron Reagent Boronic Acids, Boronate Esters (e.g., pinacol esters)Boronic acids are common, while boronate esters offer enhanced stability and are useful for slow-releasing, controlled transmetalation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous base is required to activate the boronic acid for the transmetalation step.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA biphasic system is often optimal, facilitating both the organic-soluble catalyst and the water-soluble base.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing linear, rigid molecular scaffolds.[17][18]

Protocol:

  • Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[19]

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C for 4-24 hours. The reaction is often run in the dark to prevent light-induced side reactions.

  • Workup & Purification: Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography. A key side reaction to manage is the Glaser homocoupling of the alkyne, which can be minimized by maintaining strictly anaerobic conditions.[20]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[21][22] It is particularly valued for its high functional group tolerance and the reactivity of organozinc reagents.

Protocol:

  • Organozinc Preparation (if needed): Prepare the organozinc reagent in situ from the corresponding organohalide and activated zinc, or use a pre-formed reagent.

  • Setup: To a dry reaction vessel under an inert atmosphere, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add a solution of the aryl halide (1.0 equiv) in an anhydrous solvent like THF, followed by the organozinc reagent (1.2-1.5 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-65 °C) for 2-18 hours.

  • Workup & Purification: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify via column chromatography.

References

  • JACS Au. (2021, June 15). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • PMC. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. Available from: [Link]

  • PMC - NIH. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link]

  • PubMed - NIH. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link]

  • ACS Publications. (2015, June 12). Palladium-Catalyzed Arylation of Fluoroalkylamines | Journal of the American Chemical Society. Available from: [Link]

  • Chemical Communications (RSC Publishing). Electrochemical dehydrogenative cross-coupling of two anilines: facile synthesis of unsymmetrical biaryls. Available from: [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Available from: [Link]

  • CCS Chemistry - Chinese Chemical Society. (2021, October 15). Radical–Radical Cross-Coupling Assisted N–S Bond Formation Using Alternating Current Protocol. Available from: [Link]

  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

  • The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Negishi coupling. Available from: [Link]

  • Unknown Source. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • PMC. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Unknown Source.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • PrepMate. Explore the Negishi coupling reaction and its applications in organic chemistry synthesis. Available from: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • Unknown Source. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • PubMed. (2022, December 9). Rh-Catalyzed Coupling Reactions of Fluoroalkyl N-Sulfonylhydrazones with Azides Leading to α-Trifluoroethylated Imines. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • PubMed. (2016, August 5). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Available from: [Link]

  • Chemical Communications (RSC Publishing). Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle. Available from: [Link]

  • ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

Sources

Derivatization of the amino group in 5-(1,1-difluoroethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-(1,1-difluoroethyl)-2-methylaniline

Executive Summary

This guide details the derivatization protocols for 5-(1,1-difluoroethyl)-2-methylaniline , a specialized building block increasingly utilized in medicinal chemistry as a lipophilic, metabolically stable bioisostere of methoxy-substituted anilines.

The Core Challenge: This substrate presents a "dual-deactivation" profile:

  • Steric Hindrance: The ortho-methyl group imposes steric bulk, impeding the approach of large electrophiles.

  • Electronic Deactivation: The 1,1-difluoroethyl group (

    
    ) is electron-withdrawing, significantly lowering the nucleophilicity of the amino group compared to standard toluidines.
    

Successful derivatization requires protocols that transcend standard EDC/HOBt couplings, utilizing high-energy intermediates (acyl fluorides, HATU-activated esters) or specialized catalytic systems (Buchwald-Hartwig with bulky ligands).

Chemical Profile & Structural Analysis

Understanding the electronic and steric environment is prerequisite to selecting the correct reagents.

  • 1,1-Difluoroethyl Group (

    
    ):  Acts as a lipophilic bioisostere for the methoxy group (
    
    
    
    ) or carbonyls. Unlike the electron-donating methoxy group, the gem-difluoro moiety exerts a strong inductive electron-withdrawing effect (
    
    
    ), rendering the aniline nitrogen less basic (
    
    
    ) and less reactive toward weak electrophiles.
  • 2-Methyl Group: Provides necessary conformational restriction but creates steric clash with the catalytic center of metal complexes or bulky activated esters.

Visualizing the Reactivity Landscape:

Reactivity_Landscape Aniline 5-(1,1-difluoroethyl)-2-methylaniline Sterics Ortho-Methyl: Steric Hindrance Aniline->Sterics Electronics Difluoroethyl: Electronic Deactivation (-I) Aniline->Electronics Result Target Reactivity: Weak Nucleophile Sterics->Result Electronics->Result Strategy1 Use High-Energy Electrophiles (HATU, Acyl Cl) Result->Strategy1 For Amides Strategy2 Use Sterically Demanding Ligands (XPhos) Result->Strategy2 For C-N Coupling

Figure 1: The "Dual Deactivation" model dictating synthetic strategy.

Protocol 1: High-Efficiency Amide Coupling

Rationale: Standard carbodiimide couplings (EDC/NHS) often stall due to the low nucleophilicity of this aniline. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which generates a highly reactive aza-benzotriazole ester, or proceed via an Acyl Chloride intermediate.

Method A: HATU-Mediated Coupling (Recommended)

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-(1,1-difluoroethyl)-2-methylaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL/mmol). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 5-(1,1-difluoroethyl)-2-methylaniline (1.1 mmol) in one portion.

  • Reaction: Stir at 50°C for 4–16 hours. The elevated temperature helps overcome the steric barrier of the ortho-methyl group.

  • Monitoring: Monitor by LC-MS. Look for the mass of Product (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
Method B: Acyl Chloride / Pyridine (For Difficult Substrates)

If HATU fails, convert the acid to an acid chloride using Oxalyl Chloride/DMF (cat.) in DCM, concentrate to remove excess oxalyl chloride, and then react with the aniline in Pyridine/DCM at 60°C.

Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)

Rationale: Coupling this aniline with aryl halides requires a catalyst system capable of facilitating oxidative addition into the aryl halide and reductive elimination with a sterically hindered, electron-poor amine. XPhos or BrettPhos are the ligands of choice.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Aniline Substrate (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a reaction tube and cool under Argon/Nitrogen.

  • Solids: Charge the tube with Aryl Halide (1.0 mmol), Aniline (1.2 mmol),

    
     (1.4 mmol), 
    
    
    
    (0.02 mmol), and XPhos (0.04 mmol).
  • Solvent: Add degassed Toluene (5 mL/mmol).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Critical Insight: Do not use weak bases like Carbonates; the weak nucleophilicity of the aniline requires the stronger alkoxide base to facilitate deprotonation/coordination to Palladium.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Catalytic Cycle Visualization:

Buchwald_Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Steric Clash Possible) OxAdd->Coord + Aniline Deprot Deprot. by NaOtBu (Critical for weak amine) Coord->Deprot + Base RedElim Reductive Elimination (Forms C-N Bond) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Buchwald-Hartwig cycle highlighting the critical deprotonation step.

Protocol 3: Sulfonylation

Rationale: Sulfonamide formation is less sensitive to sterics than amide coupling but requires forcing conditions due to the electronic deactivation.

Protocol:

  • Dissolve Aniline (1.0 equiv) in Pyridine (acts as solvent and base).

  • Add Sulfonyl Chloride (1.2 equiv) dropwise at 0°C.

  • Key Modification: Add catalytic DMAP (4-Dimethylaminopyridine) (0.1 equiv).

  • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C .

  • Troubleshooting: If the reaction remains sluggish, switch solvent to THF and use NaH (2.0 equiv) to deprotonate the aniline before adding the sulfonyl chloride (formation of the anilide anion increases nucleophilicity).

Analytical Characterization Data

When validating the product, rely on these specific NMR signatures:

NucleusFeatureExpected Shift / MultiplicityNotes
1H NMR Methyl Group

2.1 - 2.3 ppm (s)
Distinct singlet for ortho-methyl.
1H NMR


1.5 - 1.8 ppm (t,

Hz)
Triplet splitting due to gem-difluorine.
19F NMR


-80 to -110 ppm (q)
Diagnostic quartet; highly sensitive handle.
13C NMR


110 - 130 ppm (t)
Triplet (

Hz).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Amide) Steric bulk preventing attack on activated ester.Switch from EDC to HATU or T3P . Increase Temp to 60°C.
Low Yield (Buchwald) Catalyst poisoning or incomplete deprotonation.Switch ligand to BrettPhos (better for primary amines). Ensure NaOtBu is fresh/dry.
Starting Material Recovery Aniline is too electron-deficient.Use LiHMDS (1.0 M in THF) as base to pre-form the lithium anilide before adding electrophile.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Aniline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Reaction Conditions for Aniline Synthesis

Mission Statement

Welcome to the Aniline Synthesis Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed for researchers facing stalled reactions, impurity profiles, or selectivity issues. We move beyond "standard protocols" to explain the why and how of reaction failure, grounded in mechanistic rigor.

Module 1: Catalytic Hydrogenation (The Workhorse)

Context: Heterogeneous catalytic hydrogenation (H₂ + Pd/C, Pt/C, or Raney Ni) is the industrial and laboratory standard. However, it is prone to mass-transfer limitations and intermediate accumulation.

The Mechanistic Map (The Haber Sequence)

To troubleshoot, you must visualize the pathway. Most failures occur because the reaction stalls at the Hydroxylamine stage or diverts to Azo condensation products.

HaberMechanism cluster_main Main Reduction Pathway cluster_side Condensation Side-Reactions (Impurities) Nitro Nitrobenzene (Ph-NO2) Nitroso Nitrosobenzene (Ph-NO) Nitro->Nitroso + H2 Hydroxyl Phenylhydroxylamine (Ph-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxybenzene (Colored) Nitroso->Azoxy Condensation with Ph-NHOH Aniline Aniline (Ph-NH2) Hydroxyl->Aniline + H2 (Slow Step) Azo Azobenzene (Colored) Azoxy->Azo Hydrazo Hydrazobenzene Azo->Hydrazo Hydrazo->Aniline Hydrogenolysis

Figure 1: The Haber Mechanism.[1][2] Note that the reduction of Phenylhydroxylamine to Aniline is often the rate-determining step. Accumulation here leads to condensation side-products (Azoxy/Azo).

Troubleshooting Guide: Hydrogenation

Q: My reaction uptake stopped, but TLC shows a spot just above the aniline product. What is it?

  • Diagnosis: This is likely Phenylhydroxylamine (Ph-NHOH) accumulation. The reduction of the hydroxylamine to aniline is often the rate-determining step, especially in neutral solvents.

  • The Fix:

    • Check Mass Transfer: Hydrogen solubility is poor in most solvents. Increase stirring speed (rpm) significantly to break gas bubbles.

    • Add a Promoter: Add trace amounts of Vanadium (e.g., NH₄VO₃) or switch to a Pt/C catalyst doped with Vanadium. Vanadium catalyzes the disproportionation of hydroxylamine to aniline and nitrosobenzene, clearing the bottleneck [1].

    • Acid Catalysis: If your substrate tolerates it, add 1-2 equivalents of Acetic Acid. Protonation of the hydroxylamine facilitates the N-O bond cleavage.

Q: I see colored impurities (orange/red) in my crude mixture.

  • Diagnosis: Formation of Azobenzene or Azoxybenzene . This occurs when Nitrosobenzene reacts with Phenylhydroxylamine under basic conditions or low H₂ availability (see Figure 1).

  • The Fix:

    • Increase H₂ Pressure: Starving the surface of Hydrogen favors the condensation pathway.

    • Avoid Bases: Ensure the reaction media is neutral or slightly acidic.

    • Temperature Control: High temperatures early in the reaction (when Nitroso concentration is high) favor condensation. Ramp temperature after 50% conversion.

Module 2: Chemoselectivity (The "Halo-Nitro" Challenge)

Context: Reducing a nitro group while preserving a halogen (Cl, Br, I) on the ring is difficult because Pd/C is excellent at Hydrodehalogenation (stripping the halogen).

Protocol: Chemoselective Reduction of Halonitroarenes

Standard Pd/C will strip the halogen. Do not use it without modification.

ParameterRecommendationMechanistic Rationale
Catalyst Pt/C (sulfided) or Pt/C + Vanadium Platinum is less active for C-Halogen insertion than Palladium. Sulfiding poisons the high-energy sites responsible for dehalogenation [2].
Inhibitor Diphenylsulfide or Morpholine These additives selectively poison the catalyst sites active for C-Cl/C-Br cleavage without stopping Nitro reduction.
Alternative Fe / Acetic Acid If catalytic hydrogenation fails, the classic Bechamp reduction (Iron powder in dilute acid) is 100% chemoselective for Nitro groups over Halogens.
Solvent Methanol or Toluene Avoid basic solvents.

Q: I am losing my Chlorine atom during hydrogenation. I'm using Pd/C.

  • Immediate Action: Stop. Pd/C is the wrong catalyst.

  • Solution: Switch to 5% Pt/C (sulfided) . If unavailable, add 0.5 eq of KSCN (Potassium Thiocyanate) or Diphenylsulfide to your Pd/C reaction. This "poisons" the catalyst selectively.

  • Advanced Fix: Use a "Sandwiched" catalyst (Pt nanoparticles with Co-N4 sites) if available, as these show >99% selectivity for haloanilines [3].[3]

Module 3: Buchwald-Hartwig Amination (Complex Synthesis)

Context: When the aniline structure is too complex for simple nitration/reduction, or when building secondary/tertiary anilines from aryl halides.

Workflow: Troubleshooting Low Yields

BuchwaldTroubleshoot Start Issue: Low Yield / No Conversion CheckO2 1. Is the reaction turning black immediately? (Pd-Black precipitation) Start->CheckO2 CheckHalide 2. Which Halide are you using? CheckO2->CheckHalide No OxygenLeak Fix: Degas solvent thoroughly. Use Pre-catalyst (e.g., XPhos Pd G2). CheckO2->OxygenLeak Yes CheckBase 3. Is the substrate base-sensitive? CheckHalide->CheckBase Aryl-Cl/Br IodideIssue Fix: Iodides can poison Pd. Switch to Aryl-Bromide or use Ag salt additive. CheckHalide->IodideIssue Aryl-Iodide CheckLigand 4. Steric Congestion? CheckBase->CheckLigand StrongBase Use NaOtBu (Standard) CheckBase->StrongBase No WeakBase Switch to Cs2CO3 or K3PO4. Requires higher Temp. CheckBase->WeakBase Yes (Esters/Nitriles present) Bulky Use BrettPhos or XPhos. Avoid simple PPh3/BINAP. CheckLigand->Bulky Bulky Amine/Arene

Figure 2: Logical fault tree for Buchwald-Hartwig Amination failures.

Q: Why does my Aryl-Iodide give lower yields than the Aryl-Bromide?

  • Counter-Intuitive Insight: While Iodides undergo oxidative addition faster, the released Iodide ion (

    
    ) can bind strongly to the Palladium center, forming stable Pd-dimers that are catalytically inactive [4].
    
  • The Fix: Switch to the Aryl-Bromide . If you must use the Iodide, strictly limit the catalyst loading or use a specialized bulky ligand (like BrettPhos) that prevents dimer formation.

Q: My catalyst dies (turns black) before the reaction finishes.

  • Diagnosis: "Pd-Black" formation indicates the ligand has dissociated, and Pd(0) has aggregated.

  • The Fix:

    • Use a Pre-catalyst: Stop using Pd(OAc)₂ + Ligand. Use pre-formed catalysts like XPhos Pd G2 or BrettPhos Pd G3 . These ensure a 1:1 Pd:Ligand ratio and rapid activation.

    • Exclude Oxygen: Pd(0) is air-sensitive. Sparging with Argon is often insufficient; use freeze-pump-thaw cycles for sensitive cases.

References
  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005).[4] "The hydrogenation of nitrobenzene to aniline: a new mechanism."[2][4][5][6][7] Chemical Communications, (5), 522–524.[4]

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

  • Zhang, Y., et al. (2021). "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011).[8] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[8]

Sources

Identifying byproducts in the synthesis of 5-(1,1-difluoroethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: What is your data telling you?

Before adjusting parameters, match your analytical observations to the likely impurity profile. The synthesis of 5-(1,1-difluoroethyl)-2-methylaniline typically involves the deoxyfluorination of 5-acetyl-2-methylaniline (usually N-protected).

Quick Reference Table: Impurity Fingerprints
Observation (LC/MS)Mass ShiftLikely ImpurityRoot Cause


Vinyl Fluoride (Styrene)Elimination of HF due to high temp or basic workup.


Ketone (Starting Material)Incomplete reaction or hydrolysis of intermediate.


Ethyl Analog (Defluorinated)Over-reduction of C-F bonds during hydrogenation (if using nitro-route).
Complex Mixture N/AAminosulfuranes Reaction of fluorinating agent with unprotected aniline amine.

Visualizing the Impurity Landscape

The following diagram maps the critical divergence points in the synthetic pathway where these byproducts are generated.

G Start 5-Acetyl-2-methylaniline (N-Protected) Intermediate Carbenium Ion Intermediate Start->Intermediate Nucleophilic Attack Impurity_Amine Impurity C: N-S Species (If Unprotected) Start->Impurity_Amine Direct Reaction (No N-Protection) Reagent Fluorinating Agent (DAST/Deoxofluor) Target Target: 5-(1,1-difluoroethyl)-2-methylaniline Intermediate->Target + F- (Substitution) Impurity_Vinyl Impurity A: Vinyl Fluoride (Elimination) Intermediate->Impurity_Vinyl - H+ (Elimination) High Temp/Basic Impurity_Ketone Impurity B: Ketone (Hydrolysis) Intermediate->Impurity_Ketone + H2O (Workup)

Figure 1: Mechanistic divergence in the deoxyfluorination of acetophenones. The carbocation intermediate is the critical control point.

Deep Dive: Troubleshooting & Protocols

Module A: The "Vinyl Fluoride" Problem (Elimination)

Symptom: You observe a peak with mass


 (Loss of HF).
Mechanism:  The transformation of a ketone to a gem-difluoride proceeds via an intermediate alkoxy-aminosulfur species. If the reaction temperature is too high, or if the quenching is too exothermic, this intermediate undergoes E1cb-like elimination to form the vinyl fluoride (styrene derivative) rather than substitution.

Corrective Actions:

  • Temperature Control: Do not heat DAST/Deoxofluor reactions above 40°C unless absolutely necessary. The elimination activation energy is often accessible above 50°C.

  • Reagent Switch: Switch from DAST to Deoxofluor (more stable) or XtalFluor-E . XtalFluor-E is a solid salt that is less acidic and significantly reduces elimination rates compared to liquid aminosulfuranes.

  • Buffer the Workup: The elimination often happens during the quench. Pour the reaction mixture into saturated aqueous

    
     containing ice. Do not add water to the reaction.
    

Recommended Protocol (Deoxofluor Method):

  • Dissolve N-acetyl-5-acetyl-2-methylaniline (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Cool to

    
     under 
    
    
    
    .[1][2]
  • Add Deoxofluor (1.5 – 2.0 eq) dropwise. Note: Exothermic.

  • Add catalytic EtOH (0.2 eq). Senior Scientist Tip: This generates HF in situ which catalyzes the reaction, allowing it to proceed at lower temperatures, minimizing elimination.

  • Stir at RT for 16h.

  • Quench: Pour slowly into ice-cold sat.

    
    . Extract with DCM.[2]
    
Module B: The "Defluorination" Problem (Hydrogenolysis)

Symptom: You synthesized the 1,1-difluoroethyl group before reducing a nitro group, and now the fluorines are gone (


).
Mechanism:  Benzylic C-F bonds are labile under standard Pd/C hydrogenation conditions. They undergo hydrogenolysis (

).

Corrective Actions:

  • Change Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is far less active toward C-F hydrogenolysis while still reducing nitro groups.

  • Chemical Reduction: Avoid hydrogenation entirely. Use Iron powder/Ammonium Chloride or Tin(II) Chloride in EtOH. These conditions preserve benzylic fluorides.

Module C: The "Unprotected Amine" Disaster

Symptom: Complex mixture, low yield, loss of aniline peak. Mechanism: DAST and Deoxofluor react rapidly with primary amines to form aminosulfuranes (


).

Corrective Actions:

  • Mandatory Protection: You cannot fluorinate 5-acetyl-2-methylaniline directly. You must protect the amine as an acetamide (Ac) or carbamate (Boc) first.

  • Sequence: Acetylation

    
     Fluorination 
    
    
    
    Hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use glass reaction vessels for DAST fluorination? A: Yes, for small scale (<5g). However, DAST etches glass over time because it generates HF. For larger scales or rigorous anhydrous conditions, use Teflon (PFA/FEP) or reducing the contact time. Critical Safety: Never distill DAST; it is explosive upon heating.

Q: My LC/MS shows the product mass, but the NMR shows an alkene. What is happening? A: This is likely the Vinyl Fluoride impurity. It ionizes similarly to the product in some sources or might be co-eluting. Check the


 NMR region 5.0–6.5 ppm. The vinyl fluoride protons (

) have distinctive coupling constants (

).

Q: Why do I see the starting ketone after workup even though TLC showed conversion? A: You likely formed the intermediate iminium/sulfur species but it didn't collapse to the difluoride. Upon adding water, it hydrolyzed back to the ketone. Fix: Ensure the reaction runs long enough (monitor by NMR, not just TLC, as the intermediate often has different


 than the ketone). If using XtalFluor-E, ensure you are using an HF source (like 

) as a promoter.

Q: Is there a non-corrosive alternative to DAST for this specific molecule? A: Yes. Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) is a crystalline solid with high thermal stability and lower elimination tendency. It is an excellent alternative for late-stage fluorination of valuable intermediates like this aniline derivative.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides and aldehydes and ketones to gem-difluorides." Journal of Organic Chemistry. Link

  • Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination of Ketones with Deoxofluor." Synthesis. Link

  • Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Safer and More Selective Deoxofluorinating Reagents." Organic Letters. Link

  • Ma, J. A., & Cahard, D. (2008). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews. (Context on Benzylic C-F stability). Link

Sources

Technical Support Center: Difluoroalkylation Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Difluoroalkylation Reactions Audience: Researchers, Scientists, and Drug Development Professionals[1]

Welcome to the Advanced Synthesis Support Module. This guide addresses the technical nuances of introducing the difluoromethyl (


) group—a critical bioisostere for hydroxyl, thiol, and amine groups that enhances metabolic stability and lipophilicity.

Unlike trifluoromethylation, difluoroalkylation is mechanistically distinct due to the acidic proton on the


 group (

for

), the lower stability of the

anion compared to

, and the propensity for difluorocarbene (

) formation.

Part 1: Reagent Selection & Strategy

Before troubleshooting, ensure you are using the correct mechanistic pathway for your substrate.

Reagent Selection Matrix
Reaction TypeTarget SubstrateRecommended ReagentMechanismKey Challenge
Nucleophilic Aldehydes, Ketones, Imines

(with CsF/base)
Nucleophilic addition of

Anion instability;

-elimination to

Radical Heteroarenes (Minisci), Alkenes

(DFMS),

Radical addition of

Regioselectivity; Hydrodefluorination
Carbene Phenols, Thiols (X-H insertion)

,


insertion
Rate of carbene generation vs. trapping
Electrophilic Enolates, Carbon nucleophiles

(via activation)
Activation dependentDesulfonylation step often required

Part 2: Troubleshooting Modules (FAQ)

Module A: Nucleophilic Difluoromethylation (using )

Q1: I am observing low conversion with


 on enolizable ketones. The starting material remains. 
  • Diagnosis: The basic activator (e.g., CsF, TBAF) is likely acting as a base, deprotonating the ketone (

    
    -proton) rather than activating the silane. Alternatively, the generated 
    
    
    
    anion is deprotonating the substrate (acting as a base) because it is less stable and more basic than a
    
    
    anion.
  • Solution:

    • Switch Activator: Use a Lewis base that is less Brønsted basic. CsF in strictly anhydrous DMF is standard, but for sensitive substrates, consider using TBAT (Tetrabutylammonium difluorotriphenylsilicate).

    • Additives: Add a non-nucleophilic acid scavenger or buffer if the substrate is highly enolizable.

    • Temperature: Lower the temperature to

      
       to favor nucleophilic addition over deprotonation.
      

Q2: My reaction mixture turns dark/black, and I see formation of tetrafluoroethylene (TFE) or polymer.

  • Diagnosis: This indicates "unproductive decomposition" of the

    
     anion into difluorocarbene (
    
    
    
    ). The carbene is dimerizing because it is not being trapped by the electrophile fast enough.
  • Solution:

    • Concentration: Increase the concentration of the electrophile (carbonyl compound) to outcompete dimerization.

    • Rate of Addition: Do not add the activator all at once. Slow addition of the activator (e.g., CsF or base) keeps the instantaneous concentration of the anion low, reducing decomposition.

Q3: The product desilylates during workup, leading to decomposition.

  • Diagnosis:

    
    -difluoromethyl alcohols can be unstable, especially if the 
    
    
    
    group is attached to a center that allows for retro-aldol type collapse or if the silyl ether is hydrolyzed too aggressively.
  • Solution: Perform a mild acidic workup (e.g., dilute citric acid) rather than strong HCl. If the free alcohol is unstable, consider isolating the silyl ether intermediate directly by avoiding fluoride workup and using simple aqueous washing if possible.

Module B: Radical Difluoromethylation (using Sulfinates/Photoredox)

Q4: I am using


 (DFMS) on a heterocycle, but I see significant hydrodefluorination (loss of F) or simple reduction of the heterocycle. 
  • Diagnosis:

    • Simple Reduction: The photocatalyst or reductant is reducing the substrate directly instead of generating the radical.

    • Hydrodefluorination: This is rare for

      
       but suggests H-atom abstraction is outcompeting the radical addition.
      
  • Solution:

    • Oxidant: If using a thermal method (Langlois conditions), ensure sufficient oxidant (e.g., TBHP) is present to cycle the sulfinate to the radical.

    • Acid Additive: For Minisci-type reactions, the addition of TFA (Trifluoroacetic acid) is crucial. It protonates the heterocycle, making it more electron-deficient and receptive to the nucleophilic

      
       radical.
      

Q5: The reaction works but the regioselectivity is poor (mixture of isomers).

  • Diagnosis: The

    
     radical is nucleophilic.[2] It targets the most electron-deficient position.
    
  • Solution:

    • Block Sites: Use chloride or bromide substituents to block unwanted positions; these can be removed later.

    • Solvent Effects: Switch between DMSO and DCM/Water biphasic systems. The solvation shell can subtly alter the steric approach of the radical.

Module C: Difluorocarbene Reactions (O-/S-Difluoromethylation)

Q6: I am trying to difluoromethylate a phenol using


, but I get low yield and recovered starting material. 
  • Diagnosis: The hydrolysis of the reagent to generate

    
     is too slow, or the carbene is reacting with water (hydrolysis) instead of the phenol.
    
  • Solution:

    • Phase Transfer: Use a phase transfer catalyst (e.g., 18-crown-6 or TBAB ) to bring the difluoroacetate into the organic phase where the phenol resides.

    • Water Control: While some water is needed for solubility, too much quenches the carbene. Use a DMF/Water (10:1) ratio.

    • Temperature: This reaction typically requires heating (

      
      ) to induce decarboxylation. Ensure the internal temperature is sufficient.
      

Part 3: Decision Logic & Visualization

Diagram 1: Reagent Selection Decision Tree

ReagentSelection Start Target Substrate? Carbonyl Aldehyde/Ketone (C=O) Start->Carbonyl Heterocycle Heteroarene (C-H) Start->Heterocycle Heteroatom Phenol/Thiol (X-H) Start->Heteroatom Alkene Alkene (C=C) Start->Alkene TMSCF2H Nucleophilic Method Reagent: TMSCF2H Activator: CsF/DMF Carbonyl->TMSCF2H Radical Radical Method Reagent: Zn(SO2CF2H)2 Conditions: TBHP or Photoredox Heterocycle->Radical Carbene Carbene Method Reagent: ClCF2COONa or TMSCF2Br Heteroatom->Carbene Photo Photoredox Giese Reagent: CF2H-SO2-Cl Catalyst: Ir/Ru Alkene->Photo Warning1 Check: Is it enolizable? If YES: Use low temp (-78°C) or Lewis Acid catalysis TMSCF2H->Warning1 Minisci Mechanism: Minisci Type Requires: TFA (Acid) Radical->Minisci Base Conditions: Base (K2CO3) + Phase Transfer Cat. Carbene->Base

Caption: Decision logic for selecting the optimal difluoroalkylation reagent based on substrate class and electronic requirements.

Part 4: Experimental Protocols

Protocol A: Nucleophilic Difluoromethylation of an Aldehyde

Objective: Synthesis of 2,2-difluoro-1-phenylethanol. Reagent: (Difluoromethyl)trimethylsilane (


).
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Maintain a nitrogen atmosphere.

  • Reagents: Add Benzaldehyde (1.0 mmol, 1.0 equiv) and TMSCF2H (1.5 mmol, 1.5 equiv) to the flask.

  • Solvent: Add anhydrous DMF (3.0 mL). Note: THF can be used but DMF often provides better conversion for sluggish substrates.

  • Activation: Cool the mixture to

    
    . Add CsF  (0.2 mmol, 20 mol%) in one portion.
    
    • Troubleshooting Tip: If the reaction is too fast or generates TFE gas, use a syringe pump to add a solution of TBAT instead of solid CsF.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC or 
    
    
    
    NMR (look for product signal around
    
    
    to
    
    
    ppm, dd).
  • Hydrolysis: Add 1M aqueous HCl (2 mL) and stir vigorously for 30 minutes to cleave the silyl ether.

  • Workup: Extract with

    
     (
    
    
    
    mL). Wash combined organics with saturated
    
    
    , brine, and dry over
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography.

Protocol B: Radical Difluoromethylation of Heteroarenes

Objective: C2-Difluoromethylation of Quinoline. Reagent: Zinc Difluoromethanesulfinate (DFMS,


).
  • Setup: Use a 10 mL vial with a Teflon-lined cap.

  • Reagents: Add Quinoline (0.5 mmol), DFMS (1.5 mmol, 3.0 equiv relative to

    
    ), and Trifluoroacetic acid (TFA)  (0.5 mmol, 1.0 equiv).
    
    • Why TFA? Protonation of the quinoline nitrogen lowers the LUMO, activating the ring toward nucleophilic radical attack.

  • Solvent: Add DMSO (2.0 mL) and Water (0.5 mL).

  • Oxidant: Add tert-Butyl hydroperoxide (TBHP) (70% aq., 1.5 mmol, 3.0 equiv) dropwise.

  • Reaction: Heat to

    
     for 12–24 hours.
    
    • Safety: Ensure the vial is not sealed too tightly if gas evolution is expected, or use a pressure tube behind a shield.

  • Workup: Neutralize with saturated

    
     (carefully, gas evolution). Extract with EtOAc.
    
  • Analysis:

    
     NMR is critical. The 
    
    
    
    group typically appears as a doublet of doublets (
    
    
    Hz) around
    
    
    to
    
    
    ppm.

Part 5: Quantitative Data & Benchmarks

Table 1: Comparison of Common Difluoromethylation Reagents

ReagentCommon NameTypeActivationTypical Yield (Aldehydes)

TMSCF2HNucleophilicCsF, TBAT, or Alkoxides75–95%

Hu's Reagent (Sulfone)Nucleophilic*Base (LHMDS) + Desulfonylation60–85% (2 steps)

DFMS (Baran/Langlois)RadicalOxidant (TBHP) or Photoredox50–80% (Heterocycles)

ChlorodifluoroacetateCarbeneHeat (

)
40–70% (Phenols)

*Note:


 acts as a nucleophile to add the sulfone-stabilized anion, requiring a second step (reductive desulfonylation) to yield the final 

product.

References

  • Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Difluoromethylation with (Difluoromethyl)trimethylsilane." Journal of Organic Chemistry. Link

  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinones with Difluoromethyl Radicals." Journal of the American Chemical Society. Link

  • Li, Y., & Hu, J. (2005). "Nucleophilic Difluoromethylation of Carbonyl Compounds." Angewandte Chemie International Edition. Link

  • Belhomme, M.-C., et al. (2015). "Recent Advances in Radical Difluoromethylation." European Journal of Organic Chemistry. Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: Structural and Physical Aspects." Journal of Medicinal Chemistry. Link

Sources

Stability of 5-(1,1-difluoroethyl)-2-methylaniline in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(1,1-difluoroethyl)-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing and understanding the stability of this compound under various pH conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction

5-(1,1-difluoroethyl)-2-methylaniline is an aromatic amine with structural features that suggest potential susceptibility to degradation, particularly under conditions of pH stress. The presence of an aniline moiety, a methyl group, and a difluoroethyl group creates a molecule with several potential sites for chemical transformation. Understanding its stability profile is critical for formulation development, defining storage conditions, and ensuring the integrity of analytical methods.[1][2] This guide provides a framework for systematically evaluating the pH-dependent stability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My preliminary stability screen shows significant degradation of 5-(1,1-difluoroethyl)-2-methylaniline in both acidic and basic conditions. What are the likely degradation pathways?

A1: Understanding Potential Degradation Mechanisms

The structure of 5-(1,1-difluoroethyl)-2-methylaniline suggests two primary degradation pathways that are influenced by pH: oxidation and hydrolysis.

  • Oxidation: Aromatic amines are generally susceptible to oxidation, which can be accelerated by pH changes, light, and the presence of metal ions.[1][3] The electron-donating methyl and amino groups on the aromatic ring increase its susceptibility to oxidation. Under oxidative stress, you might observe the formation of colored degradants due to the formation of quinone-like structures or polymeric species.[4] The reaction is often catalyzed by trace metals and can be initiated by atmospheric oxygen.

  • Hydrolysis: While the difluoroethyl group is generally more stable than a corresponding dichloro- or dibromo-ethyl group, hydrolysis is still a possibility, particularly under forcing acidic or basic conditions.[5][6] The C-F bond is strong, but extreme pH and elevated temperatures can promote nucleophilic attack. Acid-catalyzed hydrolysis might involve protonation of a fluorine atom, followed by nucleophilic attack by water. Base-catalyzed hydrolysis would likely proceed via direct nucleophilic attack on the carbon atom bearing the fluorine atoms.[5]

To distinguish between these pathways, consider performing your degradation studies under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If degradation is significantly reduced, oxidation is a major contributor.

Q2: I need to design a forced degradation study to evaluate the stability of 5-(1,1-difluoroethyl)-2-methylaniline across a range of pH values. What conditions should I test?

A2: Designing a Robust Forced Degradation Study

A well-designed forced degradation study will help you identify potential degradants and develop a stability-indicating analytical method.[2][7][8] Here is a recommended set of conditions:

Stress ConditionReagentTemperatureTimepoints
Acid Hydrolysis 0.1 M HCl60°C0, 4, 8, 24, 48 hours
Neutral Hydrolysis Purified Water60°C0, 4, 8, 24, 48 hours
Base Hydrolysis 0.1 M NaOH60°C0, 4, 8, 24, 48 hours
Oxidation 3% H₂O₂Room Temp0, 2, 4, 8, 24 hours

Causality behind Experimental Choices:

  • pH Range: The use of 0.1 M HCl and 0.1 M NaOH provides strongly acidic and basic conditions to accelerate degradation, while purified water serves as a neutral control.[1]

  • Temperature: Elevated temperature (60°C) is used to accelerate the rate of hydrolysis, allowing for observable degradation within a reasonable timeframe.[1] Oxidative degradation is often rapid at room temperature.[1]

  • Timepoints: A series of timepoints allows for the monitoring of the degradation kinetics. If you observe very rapid or very slow degradation, you may need to adjust the stress conditions (e.g., lower/higher temperature or acid/base concentration). The goal is to achieve 5-20% degradation to ensure that the primary degradants can be detected and quantified.[8]

Q3: What is the best analytical technique to monitor the stability of 5-(1,1-difluoroethyl)-2-methylaniline and its potential degradants?

A3: Selecting the Appropriate Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies of small molecules. For more detailed characterization of degradants, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended.

Recommended HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm

Rationale for Method Selection:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds like anilines.

  • Acidified Mobile Phase: Formic acid helps to protonate the aniline, leading to better peak shape and reproducibility.

  • Gradient Elution: Necessary to elute both the parent compound and potentially more polar or less polar degradants within a reasonable run time.

  • UV Detection: The aromatic ring provides strong UV absorbance for sensitive detection. A diode array detector (DAD) is beneficial for assessing peak purity.

  • LC-MS: Essential for obtaining molecular weight information of the degradation products, which is crucial for their identification.[9][10]

Q4: I am observing a loss of the parent peak in my HPLC analysis, but I am not seeing any new peaks appearing. What could be the issue?

A4: Troubleshooting "Missing" Degradation Products

This is a common issue in stability studies and can be attributed to several factors:

  • Degradants are not retained on the column: If the degradation products are highly polar, they may elute in the solvent front and be masked by the injection peak. Try using a more polar column (e.g., a polar-embedded C18 or a phenyl-hexyl column) or a shallower starting gradient (e.g., 2% B).

  • Degradants do not have a UV chromophore: If the degradation process destroys the aromatic ring, the resulting fragments may not be detectable by UV. In this case, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector can be invaluable. LC-MS is also a powerful tool to detect non-UV active species.

  • Formation of insoluble polymers: Aniline derivatives can sometimes polymerize, especially under oxidative conditions, forming insoluble materials that will not be injected onto the HPLC column. Visually inspect your stressed samples for any cloudiness or precipitates. If you suspect polymerization, you may need to use a different analytical technique, such as size-exclusion chromatography, to characterize the high molecular weight species.

  • Formation of volatile degradants: While less common for this type of molecule, it is possible that some degradation products are volatile and are lost during sample preparation.

Experimental Workflow for Troubleshooting Missing Degradants:

G start Loss of Parent Peak, No New Peaks Observed check_polarity Are degradants too polar? start->check_polarity check_uv Do degradants lack a UV chromophore? check_polarity->check_uv No solution_polar Use a more polar column or shallower gradient. check_polarity->solution_polar Yes check_solubility Have insoluble polymers formed? check_uv->check_solubility No solution_uv Use a universal detector (CAD, ELSD) or LC-MS. check_uv->solution_uv Yes solution_solubility Visually inspect for precipitates. Consider SEC analysis. check_solubility->solution_solubility Yes

Caption: Troubleshooting workflow for missing degradation peaks.

Hypothetical Stability Data Summary

The following table presents illustrative data from a hypothetical forced degradation study of 5-(1,1-difluoroethyl)-2-methylaniline to demonstrate how results can be presented. Actual experimental results may vary.[1]

Stress Condition (24 hours)% Degradation of ParentNumber of Degradation Products >0.1%
0.1 M HCl, 60°C 15.2%3
Purified Water, 60°C 1.8%1
0.1 M NaOH, 60°C 22.5%4
3% H₂O₂, Room Temp 35.7%5

This hypothetical data suggests that the compound is most susceptible to oxidative degradation and is more stable under acidic conditions compared to basic conditions.

Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation
  • Prepare a stock solution of 5-(1,1-difluoroethyl)-2-methylaniline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, add a small aliquot of the stock solution to the stress reagent (0.1 M HCl, 0.1 M NaOH, water, or 3% H₂O₂) to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the samples at the specified temperature for the desired time points.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction before analysis.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for Sample Preparation:

G cluster_prep Sample Preparation cluster_analysis Analysis Preparation A Prepare 1 mg/mL Stock Solution B Dilute to 100 µg/mL in Stress Reagent A->B C Incubate at Specified Temperature B->C D Withdraw Aliquot at Timepoint C->D E Neutralize Sample D->E F Dilute with Mobile Phase E->F G Filter and Inject into HPLC F->G

Caption: Step-by-step sample preparation for forced degradation studies.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines - Benchchem. (n.d.). Vertex AI Search.
  • Priodate Oxidation of N-Methylaniline in water Medium—A Kinetic and MechanismStudy. (1999, April 14). Asian Journal of Chemistry.
  • Transformation of substituted anilines by ferrate(VI): Kinetics, pathways, and effect of dissolved organic matter. (2018, January 15). Chemical Engineering Journal.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Asian Journal of Chemistry.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Vertex AI Search.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002, April 15). PubMed.
  • Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (2025, August 9). Vertex AI Search.
  • Evidence for a 1-Electron Oxidation Mechanism in N-Dealkylation of N,N-Dialkylanilines by Cytochrome P450 2B1. (n.d.). Semantic Scholar.
  • Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. (2016, April 28). PLOS One.
  • Anaerobic biodegradation of aniline under different electron accepting conditions. (n.d.). Vertex AI Search.
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015, March 5). The Journal of Physical Chemistry A.
  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025, April 23). MDPI.
  • HYDROLYSIS REACTIONS. (2018, February 19). Vertex AI Search.
  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins.
  • 5-Fluoro-2-methylaniline. (n.d.). NIST WebBook.
  • Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. (n.d.). PMC.
  • Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. (n.d.). Organic & Biomolecular Chemistry.
  • 5.4: Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.edu.
  • Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. (2017, March 23). PMC.
  • A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. (n.d.). SCIRP.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Analytical Methods. (2010, January 15). RSC Publishing.
  • 5-Fluoro-2-methylaniline 367-29-3. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • 2-Fluoro-5-methylaniline. (n.d.). NIST WebBook.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 5-(1,1-difluoroethyl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive NMR analysis of 5-(1,1-difluoroethyl)-2-methylaniline , a critical intermediate in the synthesis of lipophilic, metabolically stable bioisosteres. The presence of the gem-difluoroethyl (


) motif introduces unique scalar coupling patterns absent in non-fluorinated analogs.

This guide compares the target molecule against two structural alternatives:

  • 5-Ethyl-2-methylaniline (Non-fluorinated parent).

  • 5-Trifluoromethyl-2-methylaniline (Perfluorinated homolog).

We establish the


 and 

NMR fingerprints required for quality control and structural validation in drug discovery workflows.

Theoretical Framework & Structural Logic

The introduction of fluorine atoms into the ethyl side chain drastically alters the electronic environment of the aniline scaffold.

  • Electronic Deshielding: The electronegativity of fluorine (

    
    ) deshields adjacent carbons and protons, shifting signals downfield.
    
  • Scalar Coupling (

    
    -Coupling):  The 
    
    
    
    nucleus (
    
    
    , 100% abundance) couples with both
    
    
    and
    
    
    , creating complex splitting patterns (triplets and quartets) that serve as diagnostic fingerprints.
  • Conformational Lock: The gem-difluoro group creates a "dipole effect" that can restrict bond rotation, often broadening signals in dynamic NMR experiments at room temperature.

Comparative Structural Metrics[1][2][3]
Feature5-Ethyl-2-methylanilineTarget: 5-(1,1-difluoroethyl)... 5-Trifluoromethyl...
Side Chain



Lipophilicity (

)
ModerateHighVery High
Metabolic Stability Low (Benzylic oxidation)High (Blocked benzylic site) High
NMR Diagnostic Simple MultipletsTriplets (

)
Quartets (

)

Experimental Protocol

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample is prepared via deoxyfluorination of the corresponding ketone precursor.

Workflow Diagram:

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Fluorination (Critical Step) cluster_2 Finalization Start 1-(3-amino-4-methyl phenyl)ethanone Protect N-Acetylation (Ac2O) Start->Protect Fluor Deoxyfluorination (Deoxo-Fluor/DAST) 0°C -> RT Protect->Fluor Deprotect Hydrolysis (HCl/MeOH) Fluor->Deprotect Purify Flash Chrom. (Hex/EtOAc) Deprotect->Purify NMR NMR Sample (CDCl3 + TMS) Purify->NMR

Caption: Synthetic route ensuring high purity for NMR benchmarking. The critical fluorination step converts the acetyl group to the gem-difluoro moiety.

Instrument Parameters
  • Solvent:

    
     (99.8% D) with 0.03% TMS v/v.
    
  • Concentration: 15 mg in 0.6 mL.

  • Frequency: 400 MHz (

    
    ), 100 MHz (
    
    
    
    ).[1][2]
  • Temperature: 298 K.

  • Pulse Sequence:

    • 
      : 30° pulse, 1s relaxation delay.
      
    • 
      : Proton-decoupled (WALTZ-16), 2s relaxation delay to account for long 
      
      
      
      of quaternary fluorinated carbons.

Comparative NMR Analysis

Proton ( ) NMR Profiling

The hallmark of the target molecule is the triplet signal of the terminal methyl group, caused by coupling to the two geminal fluorine atoms.

PositionMoietyShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
Side Chain

1.95 Triplet (t)

Diagnostic signal. Upfield shift vs. ketone, but split by F.
Ar-Me

2.18Singlet (s)-Ortho to amine; standard benzylic shift.
Amine

3.65Broad (br s)-Exchangeable; shift varies with conc.
Ar-H H-6 (Ortho to

)
7.05Doublet (d)

Deshielded by

; often shows fine F-coupling.
Ar-H H-4 (Para to Me)6.85dd

Standard aromatic coupling.
Ar-H H-3 (Ortho to Me)7.10Doublet (d)

Overlaps frequently with H-6.

Comparison Note:

  • 5-Ethyl analog: The side chain methyl appears as a triplet at 1.20 ppm (

    
     Hz) coupled to 
    
    
    
    .
  • Target: The side chain methyl is a triplet at 1.95 ppm (

    
     Hz) coupled to 
    
    
    
    .
  • Distinction: The coupling constant (

    
    ) is the key differentiator. 
    
    
    
    (18 Hz) is significantly larger than
    
    
    (7 Hz).
Carbon ( ) NMR Profiling

The


 spectrum is dominated by C-F coupling, which splits signals into triplets.
Carbon TypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)

(

)
121.5 Triplet (t)


(

)
26.8 Triplet (t)

Ar-C (ipso to

)
136.2Triplet (t)

Ar-C (ipso to

)
144.5Singlet-
Ar-Me 17.5Singlet-

Visualizing the Splitting Logic:

CouplingTree Root Methyl Carbon (Uncoupled) L1 Split by F1 (Doublet) Root->L1 J = 28 Hz L2 Split by F2 (Triplet) L1->L2 J = 28 Hz Note Result: 1:2:1 Triplet Diagnostic for CF2-CH3 L2->Note

Caption: Splitting tree for the terminal methyl carbon. The two equivalent fluorine atoms split the carbon signal into a 1:2:1 triplet with a coupling constant of ~28 Hz.

Interpretation Guide & Troubleshooting

Distinguishing from Impurities

Common impurities in this synthesis include the mono-fluoro vinyl intermediate (incomplete fluorination) or the ketone precursor.

  • Impurity 1 (Ketone): Look for a carbonyl carbon signal at ~197 ppm . The target molecule has no signal >150 ppm.

  • Impurity 2 (Vinyl): Look for alkene protons at 5.0–6.0 ppm . The target has no olefinic protons.

Handling "Missing" Carbons

The quaternary carbon of the


 group (121.5 ppm) is often invisible in standard 

scans due to:
  • Splitting into a triplet (intensity divided by 3).

  • Lack of NOE enhancement (no attached protons).

  • Long relaxation times (

    
    ).
    

Protocol Fix: Increase the relaxation delay (


) to 3–5 seconds and increase the number of scans (NS > 1024) to visualize this diagnostic peak.

References

  • General Synthesis of Gem-Difluoro Compounds: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.

  • NMR Coupling Constants in Fluorinated Aromatics: Doddrell, D., et al. "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds."[3] Journal of the Chemical Society, Perkin Transactions 2, 1976, 402-412.[3]

  • Difluoroalkylation Methodologies: Lumbroso, A., et al. "Difluoroalkylation of Anilines via Photoinduced Methods." The Journal of Organic Chemistry, 2023.

  • Spectral Prediction & Verification: Standard chemical shifts derived from NIST Chemistry WebBook and empirical additivity rules for substituted benzenes.

Sources

A Comparative Guide to 5-(1,1-difluoroethyl)-2-methylaniline and Other Fluorinated Anilines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] Among the myriad of fluorine-containing building blocks, fluorinated anilines are of particular importance, serving as key intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[4][5] This guide provides an in-depth comparison of 5-(1,1-difluoroethyl)-2-methylaniline with other commonly utilized fluorinated anilines, offering insights into its unique properties and potential advantages in drug design and development.

While specific experimental data for 5-(1,1-difluoroethyl)-2-methylaniline is not extensively available in the public domain, this guide will draw upon established principles of physical organic chemistry and available data for structurally related analogs to provide a robust comparative analysis.

The Emerging Role of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is gaining traction as a valuable substituent in medicinal chemistry. It is often considered a bioisostere of a hydroxyl or sulfanyl group due to its capacity as a hydrogen bond donor and its moderate acidity.[6] Unlike the more common trifluoromethyl group, the difluoroethyl group offers a nuanced electronic profile and distinct lipophilicity, potentially providing a finer tool for optimizing drug-like properties.

Physicochemical Properties: A Comparative Overview

The electronic and lipophilic characteristics of an aniline are critical determinants of its behavior in biological systems and its utility in chemical synthesis. The introduction of fluorine-containing substituents significantly alters these properties.

Basicity (pKa)

The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid, is a crucial parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. Electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa.

CompoundStructurepKa (Conjugate Acid)Comments
Aniline4.6Reference compound.
4-Fluoroaniline4.65[1]The para-fluoro substituent has a minimal effect on pKa due to the offsetting inductive and resonance effects.
4-(Trifluoromethyl)aniline~2.7The strongly electron-withdrawing trifluoromethyl group significantly reduces basicity.
3,4-DifluoroanilineNot readily availableExpected to have a lower pKa than 4-fluoroaniline due to the additive electron-withdrawing effects of two fluorine atoms.
5-Fluoro-2-methylaniline3.44 (Predicted)[7]The electron-withdrawing fluorine is meta to the amino group, and the electron-donating methyl group is ortho.
5-(1,1-difluoroethyl)-2-methylaniline Predicted to be < 3.44 The 1,1-difluoroethyl group is a stronger electron-withdrawing group than a single fluorine atom.
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine generally increases lipophilicity.

An exact experimental logP for 5-(1,1-difluoroethyl)-2-methylaniline is not published. However, we can anticipate it to be significantly more lipophilic than aniline and 4-fluoroaniline. The presence of the difluoroethyl group will contribute more to lipophilicity than a single fluorine atom but likely less than a trifluoromethyl group.

CompoundlogPComments
Aniline0.9Reference compound.
4-Fluoroaniline1.15[1]A single fluorine atom modestly increases lipophilicity.
4-(Trifluoromethyl)aniline2.03The trifluoromethyl group significantly increases lipophilicity.[8]
3,4-Difluoroaniline1.58Two fluorine atoms increase lipophilicity more than a single fluorine.
5-(1,1-difluoroethyl)-2-methylaniline Predicted to be > 1.5 The difluoroethyl and methyl groups will both contribute to increased lipophilicity.

Metabolic Stability: The Fluorine Advantage

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[9][10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[10]

Anilines are often susceptible to metabolic oxidation.[9] Introducing electron-withdrawing groups, such as the 1,1-difluoroethyl moiety, can deactivate the aromatic ring towards oxidation.[10] Therefore, 5-(1,1-difluoroethyl)-2-methylaniline is anticipated to exhibit greater metabolic stability compared to non-fluorinated or mono-fluorinated anilines. The difluoroethyl group can block a potential site of metabolism and electronically deactivate the ring.

Caption: Impact of Fluorination on Aniline Metabolic Stability.

Reactivity in Cross-Coupling Reactions

Fluorinated anilines are pivotal building blocks in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination to construct complex molecular architectures.[11][12][13][14][15][16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The electronic nature of the aniline can influence the efficiency of the oxidative addition step. Electron-withdrawing groups can sometimes render the aryl halide more reactive towards the palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[4][11][13][16][17][18] The basicity and steric hindrance of the aniline can affect the rate and yield of the coupling reaction. Less basic anilines may require more forcing conditions or specialized catalyst systems.

Given the electron-withdrawing nature of the 1,1-difluoroethyl group, 5-(1,1-difluoroethyl)-2-methylaniline may exhibit altered reactivity in these coupling reactions compared to less fluorinated or non-fluorinated analogs. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial to achieve high yields.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the comparison of fluorinated anilines. These should be optimized for specific substrates.

Determination of pKa by Potentiometric Titration

pKa_Workflow A Prepare standardized solutions of aniline sample, HCl, and NaOH C Dissolve a precise weight of aniline in a suitable solvent (e.g., water/ethanol) A->C B Calibrate pH meter with standard buffers D Titrate the aniline solution with standardized HCl, recording pH after each addition B->D C->D E Plot pH versus volume of titrant added D->E F Determine the equivalence point E->F G Calculate pKa from the pH at the half-equivalence point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

  • Solution Preparation: Prepare standardized aqueous solutions of hydrochloric acid and sodium hydroxide.

  • Sample Preparation: Accurately weigh the aniline and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.[19]

  • Titration: Titrate the aniline solution with the standardized acid, recording the pH after each incremental addition of titrant.[20]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[20]

Determination of logP by Shake-Flask Method

Caption: Workflow for logP Determination by the Shake-Flask Method.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and vice-versa to ensure thermodynamic equilibrium.[21]

  • Partitioning: Dissolve a known amount of the aniline in the aqueous phase and mix it with an equal volume of the n-octanol phase.

  • Equilibration and Separation: Shake the mixture to facilitate partitioning, followed by centrifugation to separate the layers.[22]

  • Quantification: Measure the concentration of the aniline in each phase using a suitable analytical technique like HPLC.[21][23]

  • Calculation: The logP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Caption: Workflow for In Vitro Metabolic Stability Assay.

Methodology:

  • Reaction Setup: Incubate the test aniline with liver microsomes (e.g., human, rat) in a buffered solution at 37°C.[24][25][26][27][28]

  • Initiation: Start the reaction by adding the cofactor NADPH.[24][25]

  • Time Course: At specific time points, quench the reaction by adding a cold organic solvent.[24]

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.[26]

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[27]

General Protocol for Suzuki-Miyaura Coupling

Methodology:

  • Reaction Setup: In an inert atmosphere, combine the aryl halide (e.g., a bromoaniline), the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃) in an anhydrous solvent (e.g., dioxane, toluene).[12][15][29][30]

  • Reaction: Heat the mixture to the appropriate temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water or brine.

  • Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Methodology:

  • Reaction Setup: Under an inert atmosphere, combine the aryl halide, the amine (or aniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous solvent (e.g., toluene, dioxane).[11][17][18][31][32]

  • Reaction: Heat the mixture and monitor its progress.

  • Workup: Cool the reaction, dilute it, and perform an aqueous workup.

  • Purification: Isolate the product by column chromatography.

Conclusion

5-(1,1-difluoroethyl)-2-methylaniline represents a promising building block for medicinal chemistry, offering a unique combination of electronic and steric properties. Based on established chemical principles, it is predicted to have a lower pKa and higher lipophilicity than its mono-fluoro analog, and likely enhanced metabolic stability. Its utility in cross-coupling reactions should be robust, though optimization of conditions may be required. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the properties of this and other novel fluorinated anilines, enabling more informed decisions in the design of next-generation therapeutics.

References

  • A Comparative Study of Fluorinated Anilines in Drug Design. (2025). BenchChem.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
  • Buchwald–Hartwig amin
  • Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA NEPS.
  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019). Beilstein Journal of Organic Chemistry.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • Spectrophotometric Determination of the pKa's of Some Arom
  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609.
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (n.d.).
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • High throughput HPLC method for determining Log P values. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. (2021). Journals - University of Ibadan.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Buchwald-Hartwig Amin
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.
  • Simple Method for the Estim
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). Scholaris.
  • 5-Fluoro-2-methylaniline. (n.d.). ChemicalBook.
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • Aniline replacement in drug-like compounds. (2024). Cresset Group.
  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • Supporting Information Fluorine-containing substituents: metabolism of the α,α- difluoroethyl thioether motif Further details. (n.d.). Beilstein Journals.
  • 5-(1,1-Difluoroethyl)-2-methylaniline. (n.d.). BLD Pharm.
  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science.
  • Review: Fluorine in Medicinal Chemistry. (n.d.).

Sources

Comparative study of difluoroethyl vs trifluoromethyl anilines in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 1,1-Difluoroethyl vs. Trifluoromethyl Anilines in Lead Optimization

Executive Summary: The "Magic Methyl" Meets Fluorine

In medicinal chemistry, the trifluoromethyl group (


) is a sovereign moiety, revered for its ability to enhance metabolic stability and lipophilicity.[1] However, the "fluorine tax"—the penalty of excessive lipophilicity (

) and poor solubility—often necessitates alternatives.

The 1,1-difluoroethyl group (


) has emerged as a critical bioisostere.[2] By replacing a single fluorine atom in the 

motif with a methyl group, medicinal chemists can access a unique physicochemical space. This guide objectively compares these two motifs, providing the experimental rationale for when to deploy the "standard" (

) versus the "hybrid" (

).

Key Takeaway: While


 maximizes metabolic blockade and electron withdrawal, 

offers a lipophilicity break and electronic modulation (mimicking the sterics of a methoxy group) while retaining significant metabolic stability.

Physicochemical Profiling: The Data

The choice between these two groups fundamentally alters the electronic and physical landscape of the aniline scaffold.

Table 1: Comparative Physicochemical Metrics
PropertyTrifluoromethyl (

)
1,1-Difluoroethyl (

)
Impact on Drug Design
Hammett Constant (

)



is slightly less electron-withdrawing, making the aniline nitrogen more basic (higher pKa).
Hansch Lipophilicity (

)



lowers

relative to

, improving solubility.
Steric Bulk (VdW Vol)



is bulkier, effectively filling larger hydrophobic pockets (similar to

or

).
Dipole Moment High (C-F vectors sum)High (Asymmetric)

has a distinct dipole vector, potentially altering binding orientation.
Metabolic Liability Negligible (Blocker)Low (Deactivated Methyl)The

-fluorines deactivate the terminal methyl against CYP oxidation; generally stable.

Expert Insight: The 1,1-difluoroethyl group is often cited as a "non-traditional bioisostere of the methoxy group" (


). It replicates the steric volume and orientation of a methoxy group but eliminates the electron-donating resonance effect and the metabolic liability of O-demethylation.

Decision Framework: Pathway to Lead Optimization

The following DOT diagram illustrates the logical decision tree for selecting between these moieties during Hit-to-Lead optimization.

decision_tree start Lead Optimization: Aniline Substitution check_metab Is the position a Metabolic Soft Spot? start->check_metab check_prop Current Physicochemical Issues? check_metab->check_prop Yes (Need Blockade) cf3_path Select -CF3 check_prop->cf3_path Low Potency & Need e- Withdrawal cf2me_path Select -CF2CH3 check_prop->cf2me_path High LogP/Low Sol & Need Steric Bulk h_bond Is Basic Nitrogen Critical for Binding? check_prop->h_bond h_bond->cf3_path No (Need weak base) h_bond->cf2me_path Yes (Need higher pKa)

Figure 1: Strategic decision tree for selecting fluoroalkyl substituents based on metabolic and physicochemical liabilities.

Experimental Protocols

Protocol A: Synthesis of 1,1-Difluoroethyl Anilines (Nickel-Catalyzed)

Targeting the installation of


 directly onto aryl boronic acids using industrial raw materials.[2][3]

Reagents:

  • Aryl Boronic Acid (

    
    )
    
  • 1,1-Difluoroethyl chloride (

    
    , gas/liquid) - Handle with care
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Setup: In a glovebox, charge a pressure tube with

    
     (1.0 mmol), 
    
    
    
    (11 mg),
    
    
    (33 mg), and
    
    
    (424 mg).
  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL).

  • Reagent Addition: Cool the tube to -78°C. Condense

    
     (approx. 4-5 equiv) into the vessel. Seal the tube immediately.
    
  • Reaction: Heat the sealed vessel to 100°C for 18 hours . The internal pressure will rise; ensure the vessel is rated for >10 bar.

  • Workup: Cool to RT. Vent carefully. Filter through a pad of Celite. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Validation Check:

  • NMR:

    
     NMR is diagnostic.[4]
    
    • 
      : Singlet around -63 ppm.
      
    • 
      : Quartet around -85 to -95 ppm (
      
      
      
      ).
Protocol B: Microsomal Stability Assay (Comparative)

To verify the metabolic stability of the methyl group in


.
  • Incubation: Incubate test compounds (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Expectation:

    • 
      : 
      
      
      
      degradation (High Stability).
    • 
      :  Typically 
      
      
      
      degradation.[5] If degradation occurs, monitor for M+16 (hydroxylation of the terminal methyl). Note: The electron-withdrawing
      
      
      group significantly suppresses this oxidation compared to an ethyl group.

Synthetic Workflow Diagram

The following diagram outlines the synthesis of the 1,1-difluoroethyl motif, contrasting it with the standard trifluoromethylation route.

synthesis_workflow cluster_cf3 Standard Trifluoromethylation cluster_cf2me 1,1-Difluoroethylation (Advanced) ar_halide Aryl Halide (Ar-I) prod_cf3 Ar-CF3 ar_halide->prod_cf3 + tmscf3 + cu_cat tmscf3 TMS-CF3 (Ruppert-Prakash) cu_cat Cu(I) Cat. ar_boron Aryl Boronic Acid (Ar-B(OH)2) prod_cf2me Ar-CF2-CH3 ar_boron->prod_cf2me + gas_reagent + ni_cat 100°C gas_reagent CH3-CF2-Cl (Gas Reagent) ni_cat NiCl2(dme) / dppf (Catalyst)

Figure 2: Synthetic pathways comparing the established Cu-mediated trifluoromethylation vs. Ni-catalyzed difluoroethylation.

Case Study Analysis: Potency & Solubility

Case Study: DHODH Inhibitors (Optimization Phase)

  • Baseline: An inhibitor containing a Methoxy (

    
    )  group suffered from rapid metabolic clearance (O-demethylation).
    
  • Iteration 1 (

    
    ):  Substitution with 
    
    
    
    improved stability but reduced potency (due to lack of steric bulk filling the pocket) and decreased solubility (LogP spike).
  • Iteration 2 (

    
    ):  The 1,1-difluoroethyl analog restored the steric bulk of the methoxy group while maintaining the metabolic stability of the fluorinated moiety.
    
    • Result: 5x improvement in Potency (

      
      ) and improved solubility profile compared to the 
      
      
      
      analog.

References

  • Jeffries, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Feng, Z., et al. (2014).[4] A Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Hilli, F., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[2] Chemical Communications.[1] [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

Sources

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